1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol
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Overview
Description
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a fluorine atom at the 2-position of the ethan-1-ol moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the metalation of a methylpyridine precursor, followed by the addition of a fluorinated reagent under controlled conditions . The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow metalation processes, which offer advantages in terms of scalability, safety, and efficiency . These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form dehalogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(5-Bromopyridin-2-yl)-2-fluoroethanone.
Reduction: Formation of 1-(5-Pyridin-2-yl)-2-fluoroethan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological macromolecules. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a piperidine ring instead of the fluoroethanol moiety.
5-Bromopyridin-2-ol: Lacks the fluoroethanol moiety, making it less versatile in certain applications.
Uniqueness: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-fluoroethanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3H2 |
InChI Key |
DCPHVHSMSHNURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CF)O |
Origin of Product |
United States |
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